molecular formula C16H17NO3 B1329204 Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate CAS No. 946785-37-1

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Cat. No. B1329204
M. Wt: 271.31 g/mol
InChI Key: SECVEUMXEJSOIA-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate” is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate” can be represented by the SMILES notation: CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)CC(=O)OC . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate” has a molecular weight of 271.31 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Antibacterial Activity

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate has been studied for its antibacterial properties. Compounds synthesized with structural similarity showed inhibitory activity against several microbes, including E. coli, S. aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001).

Agonistic Activity in Brown Adipose Tissue

Research on a similar compound, methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, indicated its role as a selective beta 3-adrenergic agonist. It stimulates brown adipose tissue and thermogenesis, which may be useful in obesity treatment (Howe, Rao, Holloway, & Stribling, 1992).

Anticancer Properties

Organotin(IV) complexes with amino acetate functionalized Schiff base, similar in structure, have shown significant in vitro cytotoxicity against various human tumor cell lines, indicating potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Pseudocapacitance Performance in Supercapacitors

Derivatives of phenylglycine, closely related to the chemical structure , have been investigated for enhancing the electrochemical properties of poly ortho aminophenol films. These have potential applications in supercapacitor technology (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

Herbicidal Effects

Studies on geometrical isomers of a compound structurally related to Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate showed herbicidal effects on broadleaf weeds, indicating its potential use in agriculture (Hayashi & Kouji, 1990).

properties

IUPAC Name

methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-9-13(17)5-8-15(11)20-14-6-3-12(4-7-14)10-16(18)19-2/h3-9H,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECVEUMXEJSOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

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